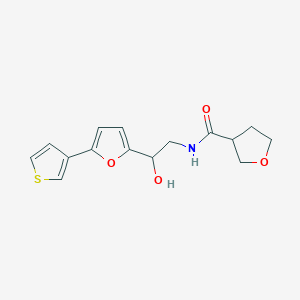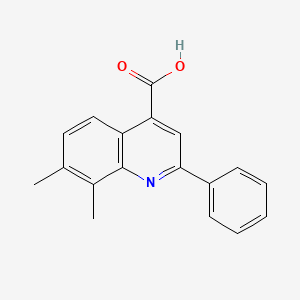![molecular formula C25H20N2O4S B2621789 Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 392702-77-1](/img/structure/B2621789.png)
Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazole derivatives, such as the one , has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Various methods have been developed for the synthesis of oxazole derivatives, including the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . The base and the p-tolylsulfinic acid byproduct can be removed by simple filtration, resulting in oxazoles in high yield and purity .Molecular Structure Analysis
Oxazoles, such as the one , are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are diverse and depend on the specific structure of the derivative. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions include a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as oxidant under mild conditions .Applications De Recherche Scientifique
Antimicrobial Activity
Oxazole derivatives, including our compound of interest, have demonstrated promising antimicrobial properties. Researchers have synthesized various oxazole derivatives and screened them for their effectiveness against bacteria and fungi. These compounds could potentially serve as novel antibiotics or antifungal agents .
Radiation Detection Enhancement
“Methyl 2-(2-((4,5-diphenyloxazol-2-yl)thio)acetamido)benzoate” can be used as a dopant to improve the photoelectric feedback of plastic scintillators. These scintillators are essential in radiation detectors for nuclear materials .
Substrate Labeling for Enzyme Studies
Coating this compound on peptide substrates facilitates radioactive labeling. This labeling technique enables the determination of substrate specificity for lysine methyltransferase enzymes. Understanding enzyme-substrate interactions is crucial for drug discovery and targeted therapies .
Anti-Inflammatory Potential
Oxazole derivatives have been investigated for their anti-inflammatory effects. While specific studies on our compound are limited, its structural features suggest potential anti-inflammatory activity. Further research is needed to explore this aspect .
Anticancer Properties
Although direct evidence for our compound’s anticancer activity is scarce, oxazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized related compounds with anticancer properties, making this an interesting avenue for further investigation .
Antidiabetic Applications
While not directly studied for antidiabetic effects, oxazole derivatives have been explored in the context of diabetes management. Our compound’s unique structure may contribute to its potential antidiabetic properties, but more research is needed to validate this .
Propriétés
IUPAC Name |
methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-24(29)19-14-8-9-15-20(19)26-21(28)16-32-25-27-22(17-10-4-2-5-11-17)23(31-25)18-12-6-3-7-13-18/h2-15H,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWBWKJGHUYPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

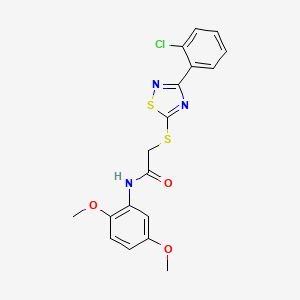


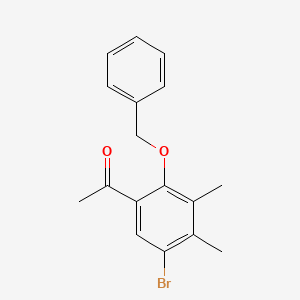
![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)
![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)
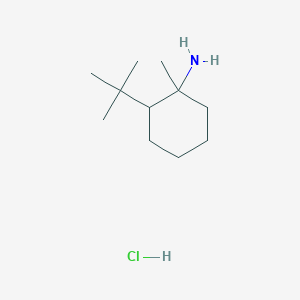
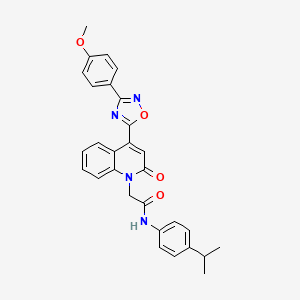
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2621723.png)
![2-(4-chlorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2621724.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2621726.png)
